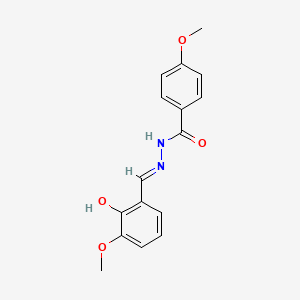![molecular formula C17H14N2O3 B7758254 3-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B7758254.png)
3-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide is a chemical compound with the molecular formula C17H14N2O3 It is known for its unique structure, which includes a naphthalene ring, a furan ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 5-methyl-2-furaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Mechanism of Action
The mechanism by which 3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth and replication of microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide
- 4-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide
- 5-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide
Uniqueness
3-hydroxy-N’-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide is unique due to its specific structural configuration, which includes both a naphthalene and a furan ring
Properties
IUPAC Name |
3-hydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-7-14(22-11)10-18-19-17(21)15-8-12-4-2-3-5-13(12)9-16(15)20/h2-10,20H,1H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUDRIPRYSVJGT-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]QUINAZOLIN-4-AMINE](/img/structure/B7758185.png)
![3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B7758190.png)
![4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol](/img/structure/B7758210.png)

![2-({2-[4-(Tert-butyl)phenyl]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B7758232.png)
![1-[3-(2,8-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone](/img/structure/B7758239.png)

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B7758259.png)



